molecular formula C14H7BrCl2N2OS2 B2998762 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391223-91-9

5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2998762
CAS No.: 391223-91-9
M. Wt: 434.15
InChI Key: NJHJJOGOIUGEJF-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H7BrCl2N2OS2 and its molecular weight is 434.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nonlinear Optical Properties

A study conducted by Kanwal et al. (2022) focused on synthesizing pyrazole-thiophene-based amide derivatives, including a process that might resemble the synthesis of compounds similar to "5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide". The research aimed at exploring the structural features through computational applications and determining nonlinear optical (NLO) properties. The study found that certain derivatives exhibit better NLO responses compared to others, suggesting potential applications in materials science (Kanwal et al., 2022).

Anticancer Activity

Atta and Abdel-Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were used as precursors to prepare various thiazole-thiophene hybrids. These compounds were tested for in vitro cytotoxicity against four cell lines, revealing good inhibitory activity, especially for those containing thiazolidinone ring or thiosemicarbazide moiety in their structures. This indicates the potential of thiophene-based compounds in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antipathogenic Activities

Limban et al. (2011) synthesized acylthioureas with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The study demonstrates the potential for developing novel antimicrobial agents with antibiofilm properties, highlighting the relevance of thiophene derivatives in addressing microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Spectroscopic Properties and Catalytic Activity

Ahmad et al. (2021) explored the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. The study provides insights into the electronic and nonlinear optical properties through density functional theory (DFT) calculations, suggesting applications in the development of materials with specific electronic properties (Ahmad et al., 2021).

Photostabilizers for PVC

Balakit et al. (2015) synthesized new thiophene derivatives to study their efficacy as photostabilizers for rigid poly(vinyl chloride) (PVC). The results showed that these thiophene compounds significantly reduce the level of photodegradation of PVC, indicating their potential as effective photostabilizers in materials science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substances in the body . .

Pharmacokinetics

Factors such as the compound’s chemical structure and the presence of functional groups can influence these properties . For instance, the presence of the bromine atom and the carboxamide group could potentially affect the compound’s solubility and hence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain substances in the body . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Moreover, the compound’s action could also be influenced by the specific physiological environment in which it is present .

Properties

IUPAC Name

5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)13(20)19-14-18-10(6-21-14)7-1-2-8(16)9(17)5-7/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJJOGOIUGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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